An In-depth Technical Guide to the Chemical Properties of Tetramethylbenzidine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of Tetramethylbenzidine Dihydrochloride
For researchers, scientists, and professionals in drug development, 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a critical reagent. As a non-carcinogenic substitute for benzidine, it has become an indispensable chromogenic substrate for horseradish peroxidase (HRP) in a multitude of applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and the reaction mechanisms that underpin its utility.
Core Chemical and Physical Properties
Tetramethylbenzidine dihydrochloride is typically supplied as a hydrate in the form of an off-white to pale pink crystalline powder.[1] Its dihydrochloride salt form confers significant water solubility, a key advantage for preparing homogenous assay reagents.[3]
Table 1: Physical and Chemical Properties of Tetramethylbenzidine Dihydrochloride
| Property | Value | References |
| Synonyms | TMB Dihydrochloride, TMB-d | [4] |
| Molecular Formula | C₁₆H₂₀N₂ · 2HCl · xH₂O | [5][6] |
| Molecular Weight | 313.27 g/mol (anhydrous basis) | [4][5][6][7][8] |
| 349.3 g/mol (dihydrate) | ||
| Appearance | Off-white, fluffy, or crystalline powder | [1][5] |
| Melting Point | ≥300 °C | [7][8][9] |
| Purity | Typically ≥98% | [5][6] |
| Storage Conditions | 2-8°C or -20°C, protect from light and moisture | [5][6][7][8][9][10][11] |
| Stability | Stable for at least 2 years when stored properly | [9][11] |
Solubility and Solution Stability
The solubility of TMB dihydrochloride is crucial for its application in aqueous buffer systems. While the dihydrochloride form is water-soluble, organic solvents like DMSO are often used to prepare concentrated stock solutions.[11]
Table 2: Solubility Data for Tetramethylbenzidine Dihydrochloride
| Solvent | Solubility | Notes | References |
| Water | 2 mg/mL | The dihydrochloride form is well water-soluble. | [4][7][8] |
| DMSO | ~1-6 mg/mL | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | [4][5] |
| Ethanol | Insoluble | [4] | |
| Acetic Acid:Water (1:2) | 20 mg/mL | Solution may be clear to slightly hazy. | [6] |
| DMSO:PBS (1:300, pH 7.2) | ~30 µg/mL | Achieved by first dissolving in DMSO, then diluting with buffer. | [5] |
Storage of Solutions: Stock solutions prepared in DMSO can be stored in aliquots at -20°C for at least two years.[11] Aqueous working solutions are less stable and it is generally recommended to prepare them fresh before use.[5] Any oxidation of the solution is indicated by a shift to a blue color.[7][8]
Peroxidase-Catalyzed Reaction Mechanism
The utility of TMB lies in its two-stage oxidation by a peroxidase enzyme (like HRP) in the presence of hydrogen peroxide (H₂O₂).
-
One-Electron Oxidation : TMB is first oxidized to a blue-colored radical cation. This intermediate forms a charge-transfer complex that has a maximum absorbance at approximately 652 nm.[1][3][9]
-
Two-Electron Oxidation : Further reaction leads to a second oxidation, forming a yellow-colored diimine product, which absorbs maximally at 450 nm.[1][3]
This reaction can be halted by adding a strong acid (e.g., sulfuric acid), which converts the blue intermediate to the final yellow diimine product. This not only stops the reaction for consistent endpoint measurement but also leads to a 2- to 4-fold increase in signal sensitivity.[11]
Spectral Properties
The distinct absorbance maxima of the TMB oxidation products are fundamental to its use in quantitative colorimetric assays.
Table 3: Spectral Properties of TMB and its Oxidation Products
| Compound / State | Wavelength (λmax) | Color | References |
| TMB Dihydrochloride | ~295 nm | Colorless | [5] |
| One-Electron Oxidation Product | 370 nm and 652-655 nm | Blue | [3][9][11] |
| Two-Electron Oxidation Product (Acid-stopped) | 450 nm | Yellow | [1][3][9][11] |
Experimental Protocols
Below is a generalized protocol for the use of TMB dihydrochloride as a chromogenic substrate in an ELISA application. Note that optimization is often required for specific assays.
Preparation of Reagents
-
TMB Stock Solution (1 mg/mL):
-
Dissolve 10 mg of TMB dihydrochloride in 10 mL of high-purity DMSO.
-
Aliquot into smaller volumes (e.g., 1 mL) and store at -20°C, protected from light.[11]
-
-
Substrate Buffer (Phosphate-Citrate Buffer, pH 5.0):
-
Prepare a 0.1 M dibasic sodium phosphate solution and a 0.05 M citric acid solution.
-
Mix the two solutions, adjusting the ratio until the pH reaches 5.0.
-
-
Wash Buffer (e.g., PBST):
-
Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
-
Stop Solution (2 M Sulfuric Acid):
-
Carefully add concentrated sulfuric acid to deionized water. Caution: This reaction is highly exothermic.
-
-
Hydrogen Peroxide (30%):
-
A fresh, high-quality source is recommended.
-
Assay Procedure
-
ELISA Plate Preparation : Perform all ELISA steps (coating with antigen, blocking, incubation with primary and HRP-conjugated secondary antibodies), including the necessary wash steps between each addition.
-
Prepare TMB Working Solution (Prepare immediately before use):
-
Substrate Incubation : After the final wash step, add 50-100 µL of the TMB Working Solution to each well. Incubate at room temperature for 10-30 minutes, protected from light.[7] Monitor for the development of a blue color.
-
Stop Reaction : Add an equal volume (50-100 µL) of 2 M Sulfuric Acid Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 450 nm .
References
- 1. 3,3',5,5'-TETRAMETHYLBENZIDINE DIHYDROCHLORIDE HYDRATE | 207738-08-7 [chemicalbook.com]
- 2. 3,3',5,5'-Tetramethylbenzidine dihydrochloride | 64285-73-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]
- 8. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 1 g, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Nederland [carlroth.com]
- 9. chemodex.com [chemodex.com]
- 10. fishersci.dk [fishersci.dk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
